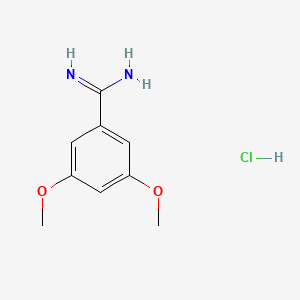

3,5-Dimethoxy-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-7-3-6(9(10)11)4-8(5-7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNBCYWSLQCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486480 | |

| Record name | 3,5-Dimethoxy-benzamidine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61416-81-7 | |

| Record name | 3,5-Dimethoxy-benzamidine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Strategy of 3,5-Dimethoxy-benzamidine hydrochloride: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the mechanism of action of 3,5-Dimethoxy-benzamidine hydrochloride, a small molecule inhibitor with significant potential in therapeutic research. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its inhibitory activity, grounded in its structural features and interactions with key biological targets.

Executive Summary

This compound belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of serine proteases. Its mechanism of action is primarily centered on the reversible inhibition of these enzymes, which play critical roles in a multitude of physiological and pathological processes. The strategic placement of two methoxy groups on the benzamidine scaffold is anticipated to modulate its binding affinity, selectivity, and pharmacokinetic properties, making it a compound of interest for targeted therapeutic development. This guide will dissect the molecular interactions underpinning its function and provide detailed protocols for its characterization.

The Benzamidine Core: A Privileged Scaffold for Serine Protease Inhibition

The foundational element of this compound is the benzamidine moiety. This structural feature is a potent pharmacophore that mimics the side chains of arginine and lysine, the natural substrates for a large family of enzymes known as trypsin-like serine proteases. These enzymes, which include trypsin, plasmin, thrombin, and urokinase-type plasminogen activator (uPA), are characterized by a catalytic triad (serine, histidine, and aspartate) in their active site and a specificity pocket (the S1 pocket) that accommodates the side chains of their substrates.

The positively charged amidinium group of benzamidine forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin and uPA).[1] This interaction anchors the inhibitor within the active site, physically obstructing the entry of the natural substrate and thereby competitively inhibiting the enzyme's catalytic activity.[2][3]

The Influence of 3,5-Dimethoxy Substitution

The addition of two methoxy groups at the 3 and 5 positions of the phenyl ring is a deliberate chemical modification intended to enhance the pharmacological profile of the parent benzamidine molecule. These substitutions can influence the molecule's activity in several ways:

-

Modulation of Binding Affinity: The methoxy groups can engage in hydrophobic or van der Waals interactions with non-polar residues lining the entrance of the S1 pocket, potentially increasing the overall binding affinity and potency of the inhibitor.[4]

-

Enhanced Selectivity: The specific steric and electronic properties conferred by the dimethoxy pattern can favor binding to the unique topology of one serine protease over others, leading to improved selectivity.[1]

-

Improved Pharmacokinetics: Methoxy groups can impact the metabolic stability and membrane permeability of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Primary Target: The Urokinase-Type Plasminogen Activator (uPA) System

While benzamidine derivatives can inhibit a range of serine proteases, the urokinase-type plasminogen activator (uPA) system is a particularly compelling target in the context of disease, especially in oncology. uPA is a key enzyme in the regulation of extracellular matrix degradation, cell migration, and tissue remodeling.[1][5] Its overexpression is strongly correlated with tumor invasion, metastasis, and poor prognosis in various cancers.[6][7]

The binding of this compound to uPA is predicted to follow the canonical mechanism for benzamidine inhibitors. The amidinium group will interact with Asp189 in the S1 pocket, while the 3,5-dimethoxyphenyl ring will be positioned to interact with residues in the S2 and S3/S4 subsites, which are smaller in uPA compared to other trypsin-like proteases.[1] This structural feature of uPA's binding pocket can be exploited for the design of selective inhibitors.

Experimental Characterization of Inhibitory Activity

To quantitatively assess the mechanism of action of this compound, a series of well-established biochemical and cellular assays are employed.

In Vitro uPA Enzymatic Inhibition Assay

This assay directly measures the ability of the compound to inhibit the catalytic activity of purified human uPA.

Principle: The assay utilizes a chromogenic or fluorogenic substrate that is specifically cleaved by uPA, releasing a detectable signal (e.g., p-nitroaniline or 7-amino-4-methylcoumarin). The rate of signal generation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate will decrease.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of purified human uPA in an appropriate assay buffer (e.g., Tris-HCl, pH 8.5).

-

Prepare a working solution of a uPA-specific chromogenic substrate (e.g., S-2444) in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

Add a fixed volume of assay buffer to each well.

-

Add serial dilutions of the this compound stock solution to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add a fixed amount of the uPA working solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the uPA substrate to all wells.

-

Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.[5]

-

Table 1: Representative Data from a uPA Inhibition Assay

| [Inhibitor] (µM) | % Inhibition |

| 0.01 | 5 |

| 0.1 | 20 |

| 1 | 52 |

| 10 | 85 |

| 100 | 98 |

Selectivity Profiling

To assess the specificity of this compound, its inhibitory activity is tested against a panel of other serine proteases.

Principle: The same enzymatic assay principle is applied, but with different proteases (e.g., trypsin, plasmin, thrombin, Factor Xa) and their respective specific substrates.

Experimental Protocol:

-

Follow the general procedure for the uPA inhibition assay, substituting uPA with the other serine proteases and using their corresponding specific substrates.

-

Determine the IC₅₀ values for each enzyme.

-

Calculate the selectivity index by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for the primary target (uPA). A higher selectivity index indicates greater specificity for uPA.

Table 2: Representative Selectivity Profile

| Enzyme | IC₅₀ (µM) | Selectivity Index (vs. uPA) |

| uPA | 1.0 | 1 |

| Trypsin | 25 | 25 |

| Plasmin | 50 | 50 |

| Thrombin | >100 | >100 |

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts of the mechanism of action.

Caption: Binding of 3,5-Dimethoxy-benzamidine HCl to the uPA active site.

Caption: Inhibition of the uPA-mediated proteolytic cascade.

Conclusion and Future Directions

This compound is a competitive inhibitor of serine proteases, with a likely primary target being the urokinase-type plasminogen activator. Its mechanism of action is rooted in the high-affinity interaction of its benzamidine core with the S1 pocket of these enzymes, while the 3,5-dimethoxy substitutions are poised to enhance its potency and selectivity. The provided experimental framework allows for a robust characterization of its inhibitory profile.

Future research should focus on obtaining high-resolution crystal structures of this compound in complex with its target proteases to definitively elucidate its binding mode. Furthermore, comprehensive in vivo studies are necessary to evaluate its therapeutic efficacy and pharmacokinetic properties in relevant disease models.

References

-

Stürzebecher, J., et al. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-95. Available at: [Link]

-

Sperl, S., et al. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(10), 5115-5120. Available at: [Link]

-

Alves, N. J., & Kline, J. A. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochemical and Biophysical Research Communications, 457(3), 358–362. Available at: [Link]

-

Han, B., et al. (2005). Identification and development of novel inhibitors of urokinase type plasminogen activator (uPA). Cancer Research, 65(9 Supplement), 2005. Available at: [Link]

-

Ulisse, S., et al. (2009). The urokinase plasminogen activator system: a target for anti-cancer therapy. Current Cancer Drug Targets, 9(1), 32-71. Available at: [Link]

-

Wikipedia. (2023). Benzamidine. Available at: [Link]

-

Wikipedia. (2023). Urokinase. Available at: [Link]

-

Gong, L., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie, 352(4), e1800306. Available at: [Link]

-

Patarroyo-Vargas, A. M., et al. (2020). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 92(suppl 1), e20180477. Available at: [Link]

-

Tidwell, R. R., et al. (1990). Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia. Journal of Medicinal Chemistry, 33(4), 1252-1257. Available at: [Link]

-

Geratz, J. D., & Tidwell, R. R. (1975). The inhibition of urokinase by aromatic diamidines. Thrombosis et Diathesis Haemorrhagica, 33(3), 431-441. Available at: [Link]

-

Chem-Impex. (n.d.). 3,4-Dimethoxy-benzamidine·HCl. Available at: [Link]

-

Billström, A., et al. (1998). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. International Journal of Cancer, 77(5), 749-754. Available at: [Link]

-

Stürzebecher, J., et al. (1983). Inhibition of serine proteinases by benzamidine derivatives. Die Pharmazie, 38(5), 323-325. Available at: [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of orally bioavailable, non-amidine inhibitors of Urokinase Plasminogen Activator (uPA) | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. scielo.br [scielo.br]

- 7. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethoxy-benzamidine Hydrochloride: A Technical Guide to its Application as a Serine Protease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine proteases are a ubiquitous class of enzymes central to a vast array of physiological and pathological processes, making them critical targets for therapeutic intervention and essential tools in biochemical research.[1][2] The development and characterization of specific inhibitors are paramount for dissecting their function and for creating novel drugs. This guide provides a comprehensive technical overview of 3,5-Dimethoxy-benzamidine hydrochloride, a competitive serine protease inhibitor. We will delve into its chemical rationale, mechanism of action, and provide detailed, field-proven protocols for its characterization and application. This document is designed for researchers and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies for harnessing this compound's inhibitory potential.

The Strategic Importance of Serine Protease Inhibition

Serine proteases are defined by the presence of a highly reactive serine residue within a catalytic triad at the enzyme's active site.[3] This triad, typically composed of Serine, Histidine, and Aspartate, facilitates the cleavage of peptide bonds in substrate proteins. Their functions are diverse, ranging from digestion (trypsin) and blood coagulation (thrombin) to cellular signaling and viral replication.[2][3][4] Consequently, dysregulated serine protease activity is implicated in numerous diseases, including cardiovascular disorders, inflammatory conditions, and cancer.[5][6]

The ability to selectively inhibit these enzymes is a cornerstone of modern pharmacology and biochemical investigation.[3] Inhibitors allow researchers to probe the specific roles of individual proteases in complex biological pathways and serve as foundational molecules for drug discovery programs.

Profile of the Inhibitor: this compound

Benzamidine and its derivatives are classic examples of competitive inhibitors that target the active site of trypsin-like serine proteases.[4][7] The this compound variant builds upon this established scaffold, incorporating specific chemical features to modulate its interaction with target enzymes.

Chemical and Physical Properties

A clear understanding of a compound's physical characteristics is the first step in its effective application.

| Property | Value | Reference |

| CAS Number | 61416-81-7 | [8] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [8] |

| Molecular Weight | 216.66 g/mol | [8][9] |

| Appearance | Solid | [8] |

| Inhibitor Class | Reversible, Competitive | [4][7] |

Structural Rationale and Mechanism of Action

The efficacy of 3,5-Dimethoxy-benzamidine stems from its structural mimicry of the natural substrates of trypsin-like serine proteases, particularly arginine and lysine.

-

The Benzamidine "Warhead": The positively charged amidinium group, C(=NH)NH₂, is the key pharmacophore. It directly interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like proteases, effectively anchoring the inhibitor in the active site. This binding physically obstructs the entry of the natural substrate.

-

Significance of the 3,5-Dimethoxy Substitutions: The placement of two methoxy groups on the phenyl ring is a deliberate medicinal chemistry strategy.[10] These groups can influence the inhibitor's properties in several ways:

-

Modulation of Binding: Methoxy groups can engage with hydrophobic sub-pockets surrounding the primary binding site, potentially enhancing binding affinity and selectivity for specific proteases over others.[10]

-

Pharmacokinetic Influence: These substitutions can alter the molecule's solubility, metabolic stability, and overall pharmacokinetic profile, which are critical considerations in drug development.[10]

-

The inhibition is a reversible process, characterized by an equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex.

Part I: In Vitro Characterization of Inhibitory Potency and Selectivity

The foundational task for any inhibitor is to quantify its potency (how strongly it binds) and selectivity (its preference for one enzyme over others). This is typically achieved through enzyme inhibition kinetics assays.

Core Principle: Fluorogenic Substrate Assays

The most common method for monitoring serine protease activity in a high-throughput format is the use of fluorogenic substrates.[1][11] These are small peptides that mimic the enzyme's natural cleavage site, but are conjugated to a fluorophore and a quencher. In their intact state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage, the fluorophore is released from the quencher's proximity, resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.

Detailed Experimental Protocol: IC₅₀ and Kᵢ Determination

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Causality Behind Choices:

-

Substrate Concentration: The substrate concentration is set at or below its Michaelis-Menten constant (Kₘ). This ensures that the assay is sensitive to competitive inhibitors, as both the substrate and inhibitor are competing for the same active site.

-

Pre-incubation: A short pre-incubation of the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated by adding the substrate.

-

DMSO Concentration: The inhibitor is typically dissolved in DMSO. It's crucial to keep the final DMSO concentration constant across all wells (and low, e.g., <1%) to prevent solvent effects from influencing enzyme activity.

Materials & Reagents:

-

Target Serine Protease (e.g., Trypsin, Thrombin)

-

This compound

-

Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

-

Anhydrous DMSO

-

96-well black microplates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Inhibitor Preparation:

-

Prepare a 10 mM stock solution of 3,5-Dimethoxy-benzamidine HCl in DMSO.

-

Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.5 µM). This will be your 100x inhibitor plate.

-

-

Assay Setup:

-

In a 96-well black plate, add 50 µL of Assay Buffer to each well.

-

Add 1 µL of the serially diluted inhibitor from the 100x plate to the corresponding wells.

-

Include "No Inhibitor" controls (1 µL of DMSO only) and "No Enzyme" blanks (Assay Buffer only).

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a 2x working solution of the serine protease in Assay Buffer.

-

Add 25 µL of the 2x enzyme solution to all wells except the "No Enzyme" blanks.

-

Mix gently and incubate the plate for 15 minutes at room temperature to allow the inhibitor and enzyme to reach equilibrium.

-

-

Reaction Initiation and Measurement:

-

Prepare a 4x working solution of the fluorogenic substrate in Assay Buffer.

-

Add 25 µL of the 4x substrate solution to all wells to initiate the reaction (final volume = 100 µL).

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity (e.g., λex=360 nm, λem=480 nm) kinetically over 30-60 minutes, taking readings every 60 seconds.[2]

-

Data Analysis and Interpretation

-

Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Normalize Data: Express the velocity at each inhibitor concentration as a percentage of the "No Inhibitor" control (100% activity).

-

Generate IC₅₀ Curve: Plot the percent activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Calculate Kᵢ: For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

-

Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

-

Hypothetical Data Summary:

| Target Protease | Substrate Used | Kₘ (µM) | IC₅₀ (µM) | Kᵢ (µM) |

| Trypsin | Boc-Gln-Ala-Arg-AMC | 50 | 15 | 7.5 |

| Thrombin | Boc-Val-Pro-Arg-AMC | 25 | 120 | 80 |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 100 | >1000 | >500 |

This table illustrates how this compound might show selectivity for trypsin over thrombin and be largely inactive against chymotrypsin, a protease with different substrate specificity.

Part II: Application in Affinity Chromatography

Beyond its use as a research probe, the specific binding of benzamidine derivatives can be exploited as a powerful tool for protein purification or the removal of protease contaminants.[12]

Core Principle: Immobilized Ligand Affinity

In benzamidine affinity chromatography, the inhibitor is covalently attached to a solid support matrix, typically agarose beads (e.g., Benzamidine Sepharose).[12][13] When a complex protein mixture (like a cell lysate or serum) is passed over this matrix, serine proteases with affinity for benzamidine will bind to the immobilized ligand, while most other proteins will pass through in the flow-through. This allows for either the specific purification of the proteases or, more commonly, their removal from a valuable protein sample.

Detailed Experimental Protocol: Depletion of Serine Proteases from a Recombinant Protein Sample

This protocol is designed to protect a target protein from degradation by endogenous proteases released during cell lysis.

Causality Behind Choices:

-

Binding Buffer: The pH is typically kept neutral to slightly basic (pH 7.4-8.0) to ensure the amidinium group of the benzamidine is positively charged and the protease is active. High salt (e.g., 500 mM NaCl) is included to disrupt non-specific, low-affinity ionic interactions between other proteins and the resin.[12]

-

Flow Rate: A slow flow rate during sample application ensures sufficient residence time for the proteases to interact with and bind to the immobilized benzamidine.

Materials & Reagents:

-

Benzamidine Sepharose 4 Fast Flow resin (or similar)

-

Chromatography column

-

Protein sample containing protease contaminants

-

Binding Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 8.0

-

Elution Buffer (for regenerating the column): 50 mM Glycine-HCl, pH 3.0[12]

-

Peristaltic pump and fraction collector (optional)

Step-by-Step Methodology:

-

Column Preparation:

-

Prepare a slurry of the Benzamidine Sepharose resin in Binding Buffer (typically 50% v/v).

-

Pack the column to the desired bed volume and wash with 5-10 column volumes (CV) of Binding Buffer to remove storage solution and equilibrate the resin.

-

-

Sample Preparation and Loading:

-

Ensure your protein sample is in a buffer compatible with the Binding Buffer. If not, perform a buffer exchange.

-

Apply the sample to the top of the equilibrated column at a controlled, slow flow rate (e.g., 0.5-1 mL/min for a 5 mL column).

-

Collect the flow-through. This fraction contains your target protein, now depleted of serine proteases.

-

-

Washing:

-

After loading, wash the column with 5-10 CV of Binding Buffer to chase any remaining non-bound protein from the column. This wash fraction can be pooled with the initial flow-through.

-

-

Elution and Regeneration (Optional, for purifying proteases or cleaning the column):

-

To elute the bound proteases, apply the low pH Elution Buffer. The acidic pH protonates the aspartate in the S1 pocket, disrupting the ionic interaction and releasing the bound enzyme.

-

Immediately neutralize the eluted fractions with a strong buffer (e.g., 1 M Tris pH 9.0) if the proteases need to be kept active.

-

Re-equilibrate the column immediately with 5-10 CV of Binding Buffer to prepare it for the next use.

-

-

Validation:

-

Analyze the collected flow-through fraction by SDS-PAGE to confirm the presence of your target protein and the absence of protease bands.

-

Perform a protease activity assay on the "before" and "after" samples to functionally confirm the depletion of proteolytic activity.

-

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 3. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzamidine - Wikipedia [en.wikipedia.org]

- 8. 3,5-DIMETHOXY-BENZAMIDINE HCL | CymitQuimica [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 61416-81-7 | Benchchem [benchchem.com]

- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 13. bvchroma.com [bvchroma.com]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3,5-Dimethoxy-benzamidine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,5-Dimethoxy-benzamidine hydrochloride. Benzamidine and its derivatives are a well-established class of molecules known primarily for their potent, reversible inhibition of serine proteases.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, elucidates the critical role of the core benzamidine scaffold and explores the nuanced influence of the 3,5-dimethoxy substitution pattern on molecular interactions, inhibitory potency, and selectivity. We will dissect the causality behind experimental choices for SAR elucidation and provide detailed, field-proven protocols for key in vitro assays. Through a synthesis of established principles and practical methodologies, this guide aims to empower scientists to rationally design and evaluate novel benzamidine-based therapeutic agents.

Introduction: The Benzamidine Scaffold in Medicinal Chemistry

The benzamidine moiety is a classic example of a "privileged scaffold" in drug discovery. Its inherent ability to act as a strong basic group allows it to form critical salt-bridge interactions with acidic residues, such as aspartate, commonly found in the active sites of enzymes.[3] This is particularly true for serine proteases—a large family of enzymes involved in physiological processes ranging from blood coagulation and digestion to inflammation and cellular signaling.[4] Unsubstituted benzamidine is a known competitive inhibitor of serine proteases like trypsin, thrombin, and plasmin.[5][6]

The core value of the benzamidine scaffold lies in its synthetic tractability. The phenyl ring provides a versatile platform for chemical modification, allowing for the systematic exploration of chemical space to enhance potency, improve selectivity against specific enzyme targets, and optimize pharmacokinetic properties.[1] The subject of this guide, this compound, represents a specific and insightful modification of this foundational structure. Understanding its SAR is key to leveraging this scaffold for next-generation inhibitor design.

The Core Interaction: Benzamidine and the Serine Protease S1 Pocket

To comprehend the SAR of any substituted benzamidine, one must first appreciate the foundational interaction of the unsubstituted core. Serine proteases, such as trypsin, typically feature a deep, negatively charged specificity pocket (the S1 pocket) that accommodates the side chain of their substrate. A key residue at the bottom of this pocket is often an aspartic acid (Asp189 in trypsin).

The positively charged amidinium group (-C(NH2)2+) of benzamidine is a superb mimic of the side chains of arginine and lysine, the natural substrates for trypsin-like proteases. It engages in a strong, bidentate hydrogen bond/salt bridge interaction with the carboxylate of the aspartate residue. This high-affinity binding anchors the inhibitor in the active site, competitively blocking substrate access and halting enzymatic activity.[4] This fundamental interaction is the primary driver of the biological activity of this class of compounds.

Structure-Activity Relationship (SAR) of 3,5-Dimethoxy-benzamidine

The addition of substituents to the phenyl ring modulates the inherent inhibitory activity of the benzamidine core. The choice of substituent, and its position, can influence binding through electronic effects, steric interactions, and by altering physicochemical properties like hydrophobicity.[7][8]

Role of the 3,5-Dimethoxy Substitution

The placement of two methoxy groups at the meta-positions of the benzamidine ring is a deliberate design choice with several implications:

-

Electronic Effects: Methoxy groups are electron-donating through resonance but electron-withdrawing through induction. Positioned meta to the amidine group, their electron-donating resonance effect is minimized, while their inductive effect can still influence the overall electron density of the ring. For enzymes like plasmin and complement C1s, electron-donating properties from substituents have been shown to affect binding.[7] The 3,5-dimethoxy pattern offers a specific electronic signature that can be crucial for tuning selectivity.

-

Hydrophobicity and Pocket Filling: The methoxy groups increase the lipophilicity of the molecule compared to unsubstituted benzamidine. For enzymes where the binding pocket has significant hydrophobic character, this can lead to more favorable interactions and increased potency.[7][9] X-ray crystallography studies on related scaffolds have shown that 3,5-dimethoxy analogs can effectively occupy flat, hydrophobic pockets that are otherwise difficult to reach, leading to substantial gains in activity.[9]

-

Conformational Restriction: The steric bulk of the methoxy groups can influence the rotational freedom around the bond connecting the phenyl ring to the amidine group.[10] This may pre-organize the molecule into a conformation that is more favorable for binding to the target enzyme, reducing the entropic penalty upon binding and thereby increasing affinity.

-

Metabolic Stability: The meta-positions are often less susceptible to metabolic modification (e.g., hydroxylation by cytochrome P450 enzymes) than the para-position. Placing metabolically stable methoxy groups at these positions can improve the compound's pharmacokinetic profile.

Comparative Analysis and Data

For instance, studies have shown that for thrombin, inhibitory activity is primarily affected by the hydrophobicity of the substituent, whereas for plasmin and C1s, both hydrophobicity and electronic effects are important.[7] This suggests that 3,5-Dimethoxy-benzamidine might exhibit differential selectivity across the serine protease family.

| Compound | Target Enzyme | Key Substituent Property | Expected Outcome |

| Benzamidine | Trypsin | Basic amidine group | Baseline competitive inhibition[5] |

| Substituted Benzamidines | Thrombin | Hydrophobicity | Increased hydrophobicity enhances binding[7][8] |

| Substituted Benzamidines | Plasmin, C1s | Hydrophobicity & Electron Donation | A combination of these factors improves binding affinity[7][8] |

| 3,5-Dimethoxy Analog | Generic Kinase | Pocket Occupancy | Fills a flat, hydrophobic pocket, increasing IC50 significantly[9] |

Table 1: General principles of substituted benzamidine SAR derived from literature.

SAR Visualization

The following diagram illustrates the key structural features of 3,5-Dimethoxy-benzamidine and their contribution to its activity.

Caption: Key SAR features of 3,5-Dimethoxy-benzamidine.

Experimental Protocols for SAR Elucidation

A robust SAR study requires reliable and reproducible experimental protocols. The following sections detail the methodologies for synthesizing and evaluating benzamidine analogs.

Synthesis Workflow (Conceptual)

The synthesis of novel benzamidine derivatives for SAR studies often begins with a commercially available substituted benzonitrile. The Pinner reaction is a classic and effective method for converting the nitrile to the corresponding amidine.[1][10]

Caption: General workflow for the synthesis of benzamidine analogs.

In Vitro Serine Protease Inhibition Assay (ICH Assay)

This protocol describes a general method for determining the IC50 value of an inhibitor against a serine protease like trypsin using a chromogenic substrate. The principle is that the enzyme cleaves the substrate, releasing a colored molecule (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The inhibitor reduces the rate of this color change.

Rationale: This assay is a foundational experiment in enzyme kinetics and inhibitor screening.[11][12] It is rapid, cost-effective, and provides a quantitative measure of inhibitor potency (IC50), which is essential for comparing analogs and building an SAR model.

Materials:

-

Purified serine protease (e.g., bovine trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

-

Test Compound (3,5-Dimethoxy-benzamidine HCl) and other analogs

-

Control Inhibitor (e.g., unsubstituted Benzamidine HCl)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound and control inhibitor in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM). This will be your compound plate.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the diluted compounds from the compound plate to the appropriate wells. For control wells, add 2 µL of DMSO.

-

Negative Control (No Inhibition): Wells with enzyme, substrate, and DMSO.

-

Positive Control (Max Inhibition): Wells with enzyme, substrate, and a known potent inhibitor at a high concentration.

-

Blank: Wells with buffer and substrate only (to correct for substrate auto-hydrolysis).[13]

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate (e.g., 10 µg/mL for trypsin).

-

Add 98 µL of the enzyme solution to each well (except the blank wells).

-

Mix gently and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiate Reaction:

-

Prepare a working solution of the chromogenic substrate in the assay buffer (e.g., 1 mM).

-

Add 100 µL of the substrate solution to all wells to start the reaction. The final volume in each well is now 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm (for p-nitroaniline) every minute for 30 minutes in kinetic mode.

-

-

Data Analysis:

-

For each well, calculate the reaction rate (velocity) from the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the blank from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the negative control (DMSO wells).

-

% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

-

Conclusion and Future Directions

The structure-activity relationship of this compound is a compelling illustration of rational drug design. The foundational interaction is provided by the core benzamidine pharmacophore, which anchors the molecule in the active site of target enzymes like serine proteases. The 3,5-dimethoxy substitutions serve to modulate this core activity, primarily by enhancing interactions with hydrophobic pockets and potentially improving metabolic stability and conformational rigidity.

Future research should focus on obtaining high-resolution co-crystal structures of 3,5-Dimethoxy-benzamidine with various serine proteases. This would provide direct evidence of its binding mode and confirm the specific interactions of the methoxy groups within the active site. Further SAR exploration could involve replacing the methoxy groups with other substituents of varying size, electronics, and lipophilicity to fine-tune selectivity for specific protease targets, potentially leading to the development of novel therapeutics for diseases involving aberrant protease activity.

References

-

Title: Inhibition of four human serine proteases by substituted benzamidines Source: PubMed URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment Source: MDPI URL: [Link]

-

Title: How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol Source: Assay Genie URL: [Link]

-

Title: Oxyanion-mediated inhibition of serine proteases Source: PubMed URL: [Link]

-

Title: Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition Source: ACS Publications URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment Source: Semantic Scholar URL: [Link]

-

Title: Inhibition of four human serine proteases by substituted benzamidines. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: PubMed URL: [Link]

-

Title: Synthesis, antimicrobial, and QSAR studies of substituted benzamides Source: PubMed URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria Source: NIH URL: [Link]

-

Title: Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays Source: La Trobe University URL: [Link]

-

Title: Structure Activity Relationships Source: Drug-Design.org URL: [Link]

-

Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NIH Bookshelf URL: [Link]

-

Title: Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists Source: PubMed Central URL: [Link]

-

Title: Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors Source: PubMed URL: [Link]

-

Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PubMed Central URL: [Link]

-

Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL: [Link]

-

Title: Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy Source: PubMed URL: [Link]

-

Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors Source: MDPI URL: [Link]

-

Title: Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis Source: PubMed URL: [Link]

-

Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: NIH URL: [Link]

-

Title: Benzamidine | C7H8N2 Source: PubChem URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. goldbio.com [goldbio.com]

- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. This compound | 61416-81-7 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethoxybenzamidine Hydrochloride

This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of 3,5-Dimethoxybenzamidine Hydrochloride, a valuable building block in medicinal chemistry and drug development. Benzamidine derivatives are a well-established class of compounds, primarily recognized for their role as serine protease inhibitors.[1] This document is structured to provide not just a protocol, but a foundational understanding of the chemical principles and technical considerations necessary for the successful preparation and validation of this important molecule.

Introduction: The Significance of Benzamidine Derivatives

Benzamidine and its analogues are pivotal pharmacophores in modern drug discovery.[2] Their ability to inhibit serine proteases makes them relevant in therapeutic areas targeting enzymes involved in coagulation, inflammation, and viral replication. The strategic placement of methoxy groups on the phenyl ring, as in the case of 3,5-dimethoxybenzamidine, can significantly influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. Therefore, a reliable and well-characterized synthetic route to this compound is of paramount importance for researchers in the field.

Synthesis of 3,5-Dimethoxybenzamidine Hydrochloride via the Pinner Reaction

The most classical and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[3][4] This acid-catalyzed reaction proceeds in two main stages: the formation of an imino ester hydrochloride (a Pinner salt) followed by ammonolysis to yield the desired amidine hydrochloride.[5]

Reaction Mechanism

The Pinner reaction is initiated by the acid-catalyzed addition of an alcohol to a nitrile.[5] In the first step, gaseous hydrogen chloride protonates the nitrogen atom of the nitrile, significantly increasing the electrophilicity of the nitrile carbon. This allows for the nucleophilic attack of an alcohol (in this case, anhydrous ethanol) to form a nitrilium ion, which then rearranges to the more stable imino ester hydrochloride, also known as a Pinner salt.[5]

The second stage involves the nucleophilic addition of ammonia to the imino ester. The ammonia attacks the electrophilic carbon of the imino ester, leading to a tetrahedral intermediate. Subsequent elimination of the alcohol yields the final amidine hydrochloride.[6]

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzamidine Hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of benzamidine hydrochloride.[7]

Materials:

-

3,5-Dimethoxybenzonitrile

-

Anhydrous Ethanol (at least 99.5%)

-

Dry Hydrogen Chloride Gas

-

Anhydrous Ammonia Gas

-

Anhydrous Diethyl Ether

Procedure:

Step 1: Formation of Ethyl 3,5-dimethoxybenzimidate hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 3,5-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (approximately 1.5-2 equivalents).

-

Cool the solution in an ice-salt bath to 0-5 °C.

-

Bubble dry hydrogen chloride gas through the stirred solution. The absorption of HCl is an exothermic process, so maintain the temperature below 10 °C. Continue the gas flow until the solution is saturated and a slight excess of HCl has been absorbed (typically 1.1-1.2 equivalents).

-

Seal the flask and allow it to stand at room temperature for 24-48 hours. During this time, the Pinner salt will precipitate as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is critical.[5] Any moisture present will hydrolyze the intermediate imino ester to the corresponding ester, significantly reducing the yield of the desired amidine.[7]

-

Dry HCl Gas: Gaseous HCl is used to create an anhydrous acidic environment, which is necessary to catalyze the reaction without introducing water.[5]

-

Temperature Control: The initial reaction is performed at low temperatures to control the exothermicity of HCl dissolution and to prevent potential side reactions.[3]

Step 2: Ammonolysis and Purification

-

Rapidly crush the solid cake of the Pinner salt in a dry mortar and transfer it to a clean, dry flask.

-

Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol. Slowly add this solution to the crushed Pinner salt with vigorous stirring. An excess of ammonia is used to drive the reaction to completion and neutralize the HCl salt.

-

Stir the mixture at room temperature for several hours (e.g., 3-6 hours). Ammonium chloride will precipitate during this step.

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dimethoxybenzamidine hydrochloride.

-

Purify the crude product by recrystallization. A suitable solvent system is a mixture of ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

-

Crushing the Pinner Salt: This increases the surface area for the reaction with ammonia, ensuring a more complete and faster conversion.[7]

-

Anhydrous Ammonia: Similar to the first step, anhydrous conditions are maintained to prevent hydrolysis.

-

Recrystallization: This is an effective method for purifying the final product, removing any remaining ammonium chloride and other impurities.[8]

Characterization of 3,5-Dimethoxybenzamidine Hydrochloride

Unambiguous structural confirmation and purity assessment are critical.[9] A combination of spectroscopic and physical methods should be employed.

Characterization Workflow

Caption: Workflow for the characterization of 3,5-Dimethoxybenzamidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[9]

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent such as DMSO-d₆ or D₂O.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0-9.5 | Broad singlet | 4H | -C(=NH₂)⁺NH₂ |

| ~7.0-7.2 | d | 2H | Aromatic H (ortho to amidine) |

| ~6.6-6.8 | t | 1H | Aromatic H (para to amidine) |

| ~3.8 | s | 6H | -OCH₃ |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Amidine Carbon (-C=N) |

| ~160 | Aromatic C (attached to -OCH₃) |

| ~132 | Aromatic C (ipso to amidine) |

| ~105 | Aromatic C (ortho to amidine) |

| ~103 | Aromatic C (para to amidine) |

| ~56 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: The spectrum can be obtained using a KBr pellet or with an ATR-FTIR spectrometer.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H stretching (amidinium ion) |

| 3000-2800 | Medium | C-H stretching (aromatic and methyl) |

| ~1670 | Strong | C=N stretching (amidinium ion) |

| ~1600, ~1500 | Medium | C=C stretching (aromatic ring) |

| 1300-1000 | Strong | C-O stretching (aryl ether) |

The broad and strong absorptions in the 3400-3100 cm⁻¹ region are characteristic of the N-H stretches in the protonated amidine group. The C=N stretch is a key indicator of the amidine functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Method: Electrospray ionization (ESI) is a suitable method for this ionic compound.

Expected Data:

-

[M+H]⁺: The protonated molecule (the cation of the salt) should be observed at m/z corresponding to the molecular weight of the free base (C₉H₁₂N₂O₂) plus a proton.

-

Fragmentation Pattern: Common fragmentation pathways for N-aryl benzamidines involve cleavage of the C-N bonds.[10]

Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity. The reported melting point for benzamidine hydrochloride is around 70-73 °C (as a dihydrate), so a distinct melting point is expected for the 3,5-dimethoxy derivative.[7]

Conclusion

The synthesis of 3,5-dimethoxybenzamidine hydrochloride can be reliably achieved through the Pinner reaction, provided that stringent anhydrous conditions are maintained throughout the procedure. The subsequent characterization using a combination of NMR, IR, and mass spectrometry, along with melting point determination, is essential to confirm the structure and purity of the final product. This guide provides the necessary technical details and the underlying scientific principles to empower researchers to confidently synthesize and validate this important chemical entity for applications in drug discovery and development.

References

-

Organic Syntheses Procedure. acetamidine hydrochloride. Available from: [Link]

-

J&K Scientific. (2025-06-04). Pinner Reaction. Available from: [Link]

-

Patsnap. Synthesis method of benzamidine hydrochloride - Eureka. Available from: [Link]

-

NROChemistry. Pinner Reaction. Available from: [Link]

-

Grokipedia. Pinner reaction. Available from: [Link]

-

Supporting information. [No Title] Available from: [Link]

-

YouTube. (2019-11-18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Available from: [Link]

-

SpectraBase. Benzamidine HCl. Available from: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

-

Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available from: [Link]

- Patsnap. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents.

-

Wikipedia. Ammonolysis. Available from: [Link]

-

ResearchGate. (2025-08-10). The ammonolysis of esters in liquid ammonia. Available from: [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Available from: [Link]

-

NIH. (2021-11-09). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC. Available from: [Link]

-

ResearchGate. Benzamide-simplified mass spectrum[7]. | Download Scientific Diagram. Available from: [Link]

-

Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

- Patsnap. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.

- Patsnap. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents.

-

IRIS. (2013-07-04). Green Chemistry. Available from: [Link]

-

IR handout.pdf. Available from: [Link]

-

Wikipedia. Pinner reaction. Available from: [Link]

-

ResearchGate. The Pinner reaction for orthoester synthesis | Download Scientific Diagram. Available from: [Link]

-

Chemistry LibreTexts. (2025-09-11). Infrared Spectroscopy Absorption Table. Available from: [Link]

- A recrystallization purification device for 201,3-diaminoguanidine hydrochloride. (2024-10-29).

-

ResearchGate. (2025-10-05). The infrared spectra of secondary amines and their salts. Available from: [Link]

-

Chemistry Steps. Nitriles to Esters. Available from: [Link]

-

ResearchGate. Improved Pinner Reaction with CPME as a Solvent. Available from: [Link]

-

ResearchGate. (2020-11-02). What is the best technique for amide purification?. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

CUNY. Purification by Recrystallization. Available from: [Link]

-

NIH. (2018-06-12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]

-

YouTube. (2012-10-11). Introduction to IR Spectroscopy - Amides.. Available from: [Link]

-

ResearchGate. (2025-08-05). Mass spectral fragmentation pattern and semi empirical studies of N, N'-linked bis azaheterocycles and quinazolinone based benzamides | Request PDF. Available from: [Link]

-

PubMed. Near-infrared spectroscopy of amine salts. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Page loading... [guidechem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. benchchem.com [benchchem.com]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,5-Dimethoxy-benzamidine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Abstract: This technical guide provides an in-depth exploration of 3,5-Dimethoxy-benzamidine hydrochloride, a key molecular scaffold in modern medicinal chemistry. We will dissect its fundamental mechanism of action as a serine protease inhibitor, detail its significant applications in oncology and anticoagulation, and provide validated experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into leveraging this versatile compound in drug discovery programs.

Introduction: The Benzamidine Motif as a Cornerstone for Serine Protease Inhibition

The benzamidine moiety is a well-established pharmacophore in the design of inhibitors for serine proteases, a large family of enzymes crucial to numerous physiological and pathological processes.[1][2] These enzymes, characterized by a highly conserved catalytic triad (Ser-His-Asp), are involved in pathways ranging from blood coagulation and fibrinolysis to tissue remodeling and cancer progression.[3][4] The inhibitory power of the benzamidine scaffold stems from its structural and electronic mimicry of the guanidinium group of arginine, the natural substrate for trypsin-like serine proteases.[5]

This compound emerges as a particularly valuable derivative within this class. The strategic placement of two methoxy groups on the phenyl ring significantly modulates the compound's electronic properties and steric profile, offering a nuanced tool for enhancing binding affinity and achieving selectivity against specific protease targets.[6] This guide will illuminate the chemical rationale and practical applications that make this specific scaffold a subject of intense interest in contemporary drug design.[7]

The Molecular Basis of Inhibition: A Deep Dive into the S1 Pocket

The efficacy of benzamidine-based inhibitors is rooted in their ability to form a strong, reversible interaction within the primary specificity pocket (S1) of trypsin-like serine proteases.[5] This interaction is the cornerstone of their mechanism of action.

Causality of Binding: The S1 subsite of these enzymes is typically a deep, narrow cleft with a crucial, negatively charged aspartic acid residue (Asp189 in trypsin) at its base. The positively charged (cationic) amidinium group of the benzamidine inhibitor is perfectly poised to form a strong salt bridge with this aspartate residue.[5] This charge-charge interaction is the primary anchor, responsible for the inhibitor's high affinity. Flanking this interaction are hydrophobic contributions from the phenyl ring of the inhibitor, which engages with the hydrophobic walls of the S1 pocket.[5] The 3,5-dimethoxy substituents further refine this interaction, potentially influencing solubility, membrane permeability, and forming additional contacts that can enhance potency and selectivity.[6][8]

Caption: Binding mechanism of 3,5-Dimethoxy-benzamidine in the S1 pocket.

Principal Therapeutic Applications

The ability of 3,5-Dimethoxy-benzamidine and its derivatives to potently and selectively inhibit key serine proteases places them at the forefront of several therapeutic areas.

Urokinase-Type Plasminogen Activator (uPA) Inhibition in Oncology

The urokinase-type plasminogen activator (uPA) system is a critical driver of cancer cell invasion and metastasis.[3] uPA, a serine protease, is often overexpressed on the surface of tumor cells, where it converts plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), paving the way for tumor cells to invade surrounding tissues and metastasize.[4][9] Elevated levels of uPA are strongly correlated with poor prognosis in various cancers.

Inhibiting uPA is therefore a compelling anti-cancer strategy. Benzamidine-based molecules, including those built upon the 3,5-dimethoxy scaffold, serve as potent, competitive inhibitors of uPA, effectively blocking its catalytic activity.[10][11] This inhibition prevents ECM degradation, thereby reducing the invasive potential of cancer cells.[4][9]

Caption: The uPA cascade in cancer metastasis and its inhibition.

Thrombin Inhibition for Anticoagulation

Thrombin (Factor IIa) is the central effector enzyme in the blood coagulation cascade.[12] It catalyzes the conversion of soluble fibrinogen to insoluble fibrin strands, which form the mesh of a blood clot. Uncontrolled thrombin activity can lead to thrombosis, a primary cause of heart attacks and strokes.[13]

Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, blocking its activity without requiring a cofactor like antithrombin.[14][15] The benzamidine scaffold is a foundational element in the design of many synthetic DTIs.[5] Its ability to occupy the S1 pocket of thrombin makes it an excellent starting point for developing potent and orally bioavailable anticoagulant drugs.[16] The 3,5-dimethoxy substitutions can be used to optimize the molecule's properties for improved efficacy and a better safety profile.[6]

Synthesis and Characterization

The synthesis of this compound is typically achieved via the Pinner reaction, a classic method for preparing amidines from nitriles.[6] This two-step process is reliable and provides a solid foundation for further derivatization.

Caption: General workflow for the synthesis of 3,5-Dimethoxy-benzamidine HCl.

Detailed Experimental Protocol: Synthesis via Pinner Reaction

-

Rationale: This protocol utilizes the Pinner reaction for its high efficiency in converting nitriles to the corresponding amidine salts. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate intermediate back to the ester.

-

Step 1: Formation of Ethyl 3,5-dimethoxybenzimidate Hydrochloride

-

Setup: Equip a three-necked round-bottom flask with a gas inlet tube, a magnetic stirrer, and a drying tube. Ensure all glassware is oven-dried.

-

Reagents: Dissolve 3,5-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Reaction: Cool the solution in an ice bath (0°C). Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic. Continue the gas flow until the solution is saturated and a precipitate (the imidate salt) begins to form.

-

Isolation: Seal the flask and store it in a refrigerator (4°C) overnight to allow for complete precipitation. Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Step 2: Conversion to this compound

-

Setup: Suspend the dried imidate salt from Step 1 in anhydrous ethanol in a flask equipped with a magnetic stirrer and a gas inlet tube.

-

Reaction: Cool the suspension in an ice bath. Bubble dry ammonia gas through the stirred suspension until the solid completely dissolves and the solution is saturated.

-

Work-up: Seal the flask and allow it to stir at room temperature for 24-48 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting solid is the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay

To quantify the inhibitory potency of this compound against a target serine protease (e.g., uPA, thrombin, trypsin), a chromogenic substrate assay is a standard and reliable method.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Detailed Experimental Protocol: Chromogenic Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Enzyme Solution: Prepare a working solution of the target protease (e.g., human uPA) in assay buffer to a final concentration that gives a linear rate of substrate cleavage over the desired time course.

-

Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing.

-

Substrate Solution: Prepare a stock solution of a suitable chromogenic substrate (e.g., S-2444 for uPA) in sterile water.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 10 µL of the serially diluted inhibitor solutions (or buffer for control wells).

-

Add 20 µL of the enzyme solution to initiate the pre-incubation. Mix gently.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader set to 37°C.

-

Measure the change in absorbance at 405 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Quantitative Data Summary

The parent compound, benzamidine, has been extensively characterized. Its inhibitory constants (Ki) provide a baseline for understanding the potency of its derivatives.

| Enzyme Target | Inhibitor | Ki (µM) | Citation |

| Tryptase | Benzamidine HCl | 20 | [17] |

| Trypsin | Benzamidine HCl | 21 | [17] |

| Trypsin | Benzamidine | 19 | [18] |

| uPA | Benzamidine HCl | 97 | [17] |

| Factor Xa | Benzamidine HCl | 110 | [17] |

| Thrombin | Benzamidine HCl | 320 | [17] |

| tPA | Benzamidine HCl | 750 | [17] |

Note: The Ki values for this compound would need to be determined experimentally using the protocol above. It is hypothesized that the dimethoxy substitutions may alter these values, potentially increasing potency and/or selectivity for certain proteases.

Structure-Activity Relationship (SAR) and Drug Design

The 3,5-dimethoxy-benzamidine scaffold is not merely an inhibitor but a platform for rational drug design.[6] Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds. By systematically modifying this core, medicinal chemists can fine-tune its properties.[6] For instance, the methoxy groups can be altered to other substituents to explore interactions in secondary binding pockets, improve pharmacokinetic properties, or block metabolic pathways. This process of iterative design, synthesis, and testing is central to discovering novel therapeutics.[7] The conformation of the inhibitor is also key; inhibitors effective against thrombin often adopt compact, folded conformations, while those targeting Factor Xa may be more extended.[8]

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry, grounded in the robust and well-understood inhibitory mechanism of the benzamidine pharmacophore. Its utility in designing inhibitors for critical serine proteases like uPA and thrombin highlights its therapeutic potential in oncology and thrombosis. The synthetic accessibility and potential for chemical modification make it an ideal starting point for drug discovery campaigns.

Future research will likely focus on creating novel derivatives with enhanced selectivity to minimize off-target effects, improved oral bioavailability, and optimized pharmacokinetic profiles. As our understanding of the structural biology of serine proteases continues to deepen, the rational design of next-generation inhibitors based on the 3,5-dimethoxy-benzamidine scaffold will undoubtedly yield promising new therapeutic candidates.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. This compound | 61416-81-7 | Benchchem [benchchem.com]

- 7. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Synthetic inhibitors of serine proteinases. 17. The effect of benzamidine derivatives on the activity of urokinase and the reduction of fibrinolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]

- 16. Development and current applications of thrombin-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biochemical Properties of 3,5-Dimethoxy-benzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 3,5-Dimethoxy-benzamidine hydrochloride, a substituted benzamidine derivative of significant interest to researchers in drug discovery and chemical biology. While specific experimental data for this particular analog is not extensively documented in publicly available literature[1], this guide synthesizes information from the broader class of benzamidine derivatives to offer valuable insights into its synthesis, potential as a serine protease inhibitor, and the influence of its chemical structure on biological activity. This document is intended to serve as a foundational resource for scientists investigating the therapeutic and research applications of this compound.

Introduction: The Scientific Rationale for Investigating this compound

Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of serine proteases.[2][3][4] These enzymes play crucial roles in a multitude of physiological and pathophysiological processes, including blood coagulation, inflammation, and viral replication. The core benzamidine structure mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases, allowing it to bind to the enzyme's active site and block substrate access.[2]

The strategic placement of two methoxy groups at the 3 and 5 positions of the benzene ring in this compound is predicted to significantly modulate its physicochemical properties, such as hydrophobicity and electron distribution.[5] These modifications, in turn, are expected to influence its binding affinity and selectivity for various serine proteases.[5][6] This guide will delve into the known and extrapolated biochemical characteristics of this compound, providing a framework for its further investigation and application.

Physicochemical and Structural Properties

The hydrochloride salt of 3,5-Dimethoxy-benzamidine is a solid at room temperature.[7] Its chemical structure and basic properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₃ClN₂O₂ | [7] |

| Molecular Weight | 216.66 g/mol | [7] |

| Appearance | Solid | [7] |

| CAS Number | 61416-81-7 | [7] |

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available in the searched literature, we can predict the key features based on the analysis of structurally related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the benzene ring will likely appear in the aromatic region (δ 6.5-7.5 ppm), with their chemical shifts and coupling patterns influenced by the methoxy and amidinium substituents. The six protons of the two equivalent methoxy groups should appear as a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. Key signals would include those for the amidinium carbon, the aromatic carbons (with those attached to the methoxy groups shifted downfield), and the methoxy carbons.[8][9]

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretches of the amidinium group, C-N stretching vibrations, and the C-O stretches of the methoxy groups, as well as aromatic C-H and C=C stretching bands.

-

UV-Vis Spectroscopy: Substituted benzamidines exhibit characteristic ultraviolet absorption spectra that are influenced by the substituents on the benzene ring, pH, and solvent polarity.[10][11] The dimethoxy substitution is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamidine.

Synthesis of this compound